Cas no 33103-22-9 (Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl])

Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl] structure
33103-22-9 structure
Product Name:Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl]
CAS 번호:33103-22-9
MF:C25H43N13O10
메가와트:685.69002366066
CID:306238
PubChem ID:3000546
Update Time:2025-04-19

Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl] 화학적 및 물리적 성질

이름 및 식별자

    • Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[[(3R,4R)-3,6-diamino-4-hydroxy-1-oxohexyl]amino]-b-alanyl-L-seryl-L-seryl]
    • Cyclo[(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-3,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-[
    • ENVIOMYCIN
    • 1-(L-threo-3,6-Diamino-4-hydroxyhexanoic acid)viomycin
    • 3,6-diamino-4-hydroxy-hexanoyl-> -cyclo-[L-2,3-diamino-propionyl-> -L-seryl-> -L-seryl-> -2-amino-3-ureido-acryloyl-> -(S)-amino-((4R)-2-amino-6t-hydroxy-1(3),4,5,6-tetrahydro-pyrimidin-4r-yl)-acetyl-(1-> N3)]
    • AC1MI4N0
    • C25H43N13O11
    • Viomycin, 1-(L-threo-3,6-diamino-4-hydroxyhexanoic acid)-
    • 3,6-diamino-N-[(6Z)-9,12-bis(hydroxymethyl)-3-(2-iminohexahydropyrimidin-4-yl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxy-hexanamide
    • 33103-22-9
    • SCHEMBL49852
    • Tuberactin (*sulfate*)
    • 1-(l-threo-3,6-Diamino-4-hydroxy-hexanoic acid)-6-[t-2-(2-amino-1,4,5,6-tetrahydro-4-pyriminyl)glycine]viomycin
    • D07897
    • EVM
    • Turn-N
    • 3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide
    • Tuberactinomycin N
    • 인치: 1S/C25H43N13O10/c26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43/h7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48)/b13-7-
    • InChIKey: HPWIIERXAFODPP-QPEQYQDCSA-N
    • 미소: O=C1C(C2CCN=C(N)N2)NC(/C(=C/NC(N)=O)/NC(C(CO)NC(C(CO)NC(C(CN1)NC(CC(C(CCN)O)N)=O)=O)=O)=O)=O

계산된 속성

  • 정밀분자량: 685.326
  • 동위원소 질량: 685.326
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 15
  • 수소 결합 수용체 수량: 13
  • 중원자 수량: 48
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 1280
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 393A^2
  • 소수점 매개변수 계산 참조값(XlogP): -7.4

실험적 성질

  • 밀도: 1.8
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.762
  • PSA: 412.29000
  • LogP: -3.73830
추천 공급업체
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD